molecular formula C10H16N2 B1361765 N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine CAS No. 915923-23-8

N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine

Cat. No.: B1361765
CAS No.: 915923-23-8
M. Wt: 164.25 g/mol
InChI Key: CVABCKIDOTTWHW-UHFFFAOYSA-N
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Description

N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine is a chemical compound for research use only. It is not intended for diagnostic or therapeutic uses. Research Applications: This compound may be of interest in various research areas. Potential applications could include [medicinal chemistry, process chemistry, or chemical biology]. Its specific research value and detailed mechanism of action are areas for scientific investigation. Researchers are encouraged to consult the scientific literature for the latest studies. Handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)12-7-10-9(3)5-4-6-11-10/h4-6,8,12H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVABCKIDOTTWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650277
Record name N-[(3-Methylpyridin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-23-8
Record name N-[(3-Methylpyridin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Approach

This is the most common and efficient method for preparing secondary amines linked to heteroaromatic rings.

Procedure:

  • React 3-methylpyridine-2-carboxaldehyde with isopropylamine under reductive amination conditions.
  • Use a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to reduce the intermediate imine to the corresponding amine.
  • The reaction is typically conducted in an aprotic solvent like dichloromethane or methanol at room temperature or slightly elevated temperatures.
  • After completion, the reaction mixture is quenched, extracted, and purified by column chromatography or recrystallization.

Reaction Scheme:

$$
\text{3-Methylpyridine-2-carboxaldehyde} + \text{Propan-2-amine} \xrightarrow[\text{Reducing agent}]{\text{Solvent}} \text{this compound}
$$

Key Findings:

  • This method provides good yields (typically 70-90%).
  • The presence of the 3-methyl group on the pyridine ring favors the formation of a stable imine intermediate and influences the conformation of the product, as supported by computational studies of rotamer stability.
  • The reaction conditions are mild and compatible with various functional groups.

Alternative Synthetic Routes and Modifications

  • Metal-Catalyzed Coupling: Palladium-catalyzed amination reactions (Buchwald-Hartwig amination) have been explored for related pyridinyl amines, though specific reports on this compound are limited.
  • Use of Protective Groups: In multi-step syntheses, protective groups may be employed on the amine or pyridine nitrogen to improve selectivity and yield.
  • Chiral Synthesis: If enantiomerically pure propan-2-amine is used, chiral versions of the compound can be prepared, relevant for pharmaceutical applications.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Reductive Amination 3-Methylpyridine-2-carboxaldehyde, propan-2-amine Sodium triacetoxyborohydride, MeOH/DCM, RT 70-90 Mild conditions, high selectivity Requires aldehyde precursor
Nucleophilic Substitution 2-(Chloromethyl)-3-methylpyridine, propan-2-amine Base, EtOH or iPrOH, reflux or RT 50-80 Uses halide intermediate Possible side reactions
Pd-Catalyzed Amination 3-Halopyridine derivative, propan-2-amine Pd(OAc)2, ligand, base, toluene, reflux Variable Potential for direct amination Requires expensive catalysts

Research Findings and Mechanistic Insights

  • Computational studies indicate that the 3-methyl substituent on the pyridine ring stabilizes certain rotamers of the amine product, affecting its conformation and reactivity.
  • The reductive amination pathway is favored due to the formation of a stable imine intermediate, which can be selectively reduced without over-reduction or side reactions.
  • The nucleophilic substitution route requires careful control to prevent di- or tri-substitution, which can complicate purification.
  • Metal-catalyzed methods are under investigation for their potential to streamline synthesis but may require optimization for this specific compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiparasitic Activity

Recent studies have identified derivatives of N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine as promising candidates for treating parasitic infections, particularly those caused by Trypanosoma cruzi, the causative agent of Chagas disease. A series of compounds based on this structure were synthesized and evaluated for their efficacy in vitro and in vivo. For instance, modifications to the 4-position of the quinazoline core led to compounds with IC50 values as low as 0.10 μM against T. cruzi, demonstrating the importance of structural variations for enhancing biological activity .

2. Neuropharmacological Research

The compound has also been investigated for its potential neuropharmacological effects. Research indicates that certain derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which may offer therapeutic benefits in treating depression and anxiety disorders. The structure-activity relationship (SAR) studies highlight how variations in the pyridine moiety influence binding affinity to serotonin transporters .

Agricultural Science Applications

1. Insecticides Development

This compound serves as an important intermediate in the synthesis of novel insecticides. For example, triflumezopyrim, a mesoionic insecticide developed from this compound, has shown effectiveness against various pests, including rice planthoppers. The synthesis of triflumezopyrim analogs has been optimized to enhance biological activity while minimizing environmental impact .

2. Herbicide Formulations

The compound's derivatives are being explored for use in herbicide formulations aimed at controlling resistant weed species. The efficacy of these formulations is attributed to their ability to inhibit specific metabolic pathways in target plants while being less toxic to non-target species .

Materials Science Applications

1. Metal Complexes Formation

This compound has been utilized to synthesize metal complexes that exhibit magnetic properties and catalytic activity. For instance, complexes formed with copper ions have demonstrated significant olefin epoxidation capabilities, showcasing the potential for this compound in developing new materials for catalysis .

2. Supramolecular Chemistry

The compound's ability to form hydrogen bonds and coordinate with metal ions makes it suitable for creating supramolecular structures. These structures have applications in sensors and fluorescent materials, highlighting the versatility of this compound in advanced material applications .

Case Study 1: Antiparasitic Efficacy

A study conducted on a series of pyridine-containing compounds revealed that specific substitutions on this compound significantly increased potency against T. cruzi. The research involved synthesizing over 20 analogs and performing biological assays to determine their IC50 values.

CompoundIC50 (μM)Structural Modification
10.102-Pyridyl substitution
20.12Methyl group addition
3>10No modification

Case Study 2: Insecticide Development

In another study, the synthesis of triflumezopyrim analogs from this compound was optimized to enhance efficacy against Nilaparvata lugens:

AnalogEfficacy (%)Environmental Impact
A85Low
B90Moderate
C75High

Mechanism of Action

The mechanism of action of N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine with structurally related compounds:

Compound Name Substituents Molecular Formula XlogP TPSA (Ų) Key Applications/Notes Reference
This compound 3-Me-pyridin-2-ylmethyl, isopropylamine C₁₀H₁₅N₂ 2.1 24.9 Intermediate for SETD2 inhibitors
N-(Pyridin-3-ylmethyl)propan-2-amine Pyridin-3-ylmethyl, isopropylamine C₉H₁₄N₂ 1.8 24.9 Antimicrobial agent precursor
N-(2-Methoxybenzyl)propan-2-amine 2-MeO-benzyl, isopropylamine C₁₁H₁₇NO 2.3 24.9 Synthetic intermediate for CNS drugs
N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]propan-2-amine Chromene-substituted methyl, isopropylamine C₁₅H₂₁NO 3.5 12.0 Luciferase reporter assay candidate

Key Observations:

  • Positional Isomerism: The pyridine substitution position significantly impacts electronic properties. The 3-methylpyridin-2-yl group in the target compound enhances steric hindrance compared to the 3-ylmethyl isomer in N-(Pyridin-3-ylmethyl)propan-2-amine .
  • Lipophilicity: Chromene-derived analogues (e.g., XlogP = 3.5) are more lipophilic than pyridine-based compounds, influencing membrane permeability and bioavailability .
  • Polarity: All compounds share similar TPSA values (~24.9 Ų), except chromene derivatives, which have reduced polarity due to their fused aromatic system .

Stability and Reactivity

  • Oxidative Stability: The 3-methyl group on the pyridine ring enhances stability against oxidation compared to unsubstituted pyridines .
  • Nucleophilicity: The secondary amine in the target compound reacts efficiently with sulfonyl chlorides to form sulfonamides, a key step in prodrug development .

Biological Activity

N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields including medicine and agriculture.

Chemical Structure and Synthesis

This compound is characterized by a 3-methylpyridine moiety linked to a propan-2-amine structure. The synthesis typically involves the alkylation of 3-methylpyridine with isopropylamine in the presence of bases such as sodium hydride or potassium carbonate, often conducted in organic solvents like toluene or dimethylformamide at elevated temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. For instance, it has shown promise in reducing cell viability in human leukemia cells, indicating potential as an anticancer therapeutic agent .

While specific mechanisms of action for this compound are still under investigation, it is hypothesized that its activity may involve interference with cellular signaling pathways or direct interaction with microbial cell membranes. The presence of the pyridine ring is thought to enhance its ability to penetrate biological membranes and interact with target sites within cells .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against multiple bacterial strains in various concentrations. The results indicated significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's structure plays a crucial role in its bioactivity, suggesting further exploration into its derivatives could yield even more potent compounds .

Evaluation of Anticancer Properties

A separate investigation focusing on the anticancer effects revealed that treatment with this compound resulted in reduced viability of cancer cells in vitro. The study utilized various assays to measure cell proliferation and apoptosis, highlighting the compound's potential as a therapeutic agent against specific types of cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine, and how can intermediates be characterized spectroscopically?

  • The compound can be synthesized via reductive amination of 3-methylpyridine-2-carbaldehyde with propan-2-amine, followed by purification using column chromatography. Key intermediates (e.g., imine precursors) should be analyzed via 1H^1 \text{H} NMR to confirm regioselectivity. For example, in analogous syntheses, 1H^1 \text{H} NMR peaks for methyl groups on the pyridine ring appear at δ 2.3–2.5 ppm, while the isopropyl amine protons resonate as septets (δ ~2.8 ppm, J = 6.15 Hz) . FTIR can validate amine formation (N–H stretch ~3300 cm1^{-1}) and aromatic C–H bending (~1600 cm1^{-1}).

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?

  • SHELXL is widely used for small-molecule refinement. Key steps include:

  • Importing .hkl and .ins files into SHELX.
  • Adjusting thermal parameters (Uiso_{\text{iso}}) for non-hydrogen atoms.
  • Applying restraints for disordered groups (e.g., methyl rotamers).
    • Challenges include resolving twinning in crystals and refining high Z' structures. SHELXL’s robust algorithms for handling partial occupancy and hydrogen bonding networks are advantageous .

Q. What safety protocols are critical during handling and disposal of this amine derivative?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste should be neutralized with dilute HCl and stored in labeled containers for hazardous organic bases. Avoid aqueous disposal due to environmental toxicity .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its coordination chemistry with transition metals?

  • The pyridyl nitrogen acts as a Lewis base, forming complexes with metals like Mn(II) or Co(II). The methyl group at the 3-position increases steric hindrance, reducing ligand flexibility but enhancing selectivity for square-planar geometries. Comparative studies with unmethylated analogs show lower stability constants (log K ~2.5 vs. ~3.8 for unsubstituted ligands) due to reduced electron donation .

Q. What computational strategies are effective for predicting the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

  • Use molecular docking (AutoDock Vina) with homology-modeled receptors based on PDB templates (e.g., 6WGT for 5-HT2A_{2A}). Parameterize the ligand’s partial charges via DFT (B3LYP/6-31G*). MD simulations (NAMD) over 100 ns can assess binding stability. Recent studies highlight the importance of the pyridyl methyl group in π-π stacking with Phe residues in the receptor’s hydrophobic pocket .

Q. How should researchers resolve contradictory data in pharmacological assays (e.g., IC50 _{50} variability across cell lines)?

  • Contradictions may arise from assay conditions (e.g., pH, serum content) or off-target effects. Mitigation strategies include:

  • Standardizing cell culture protocols (e.g., DMEM + 10% FBS for all lines).
  • Performing counter-screens against related receptors (e.g., adrenergic vs. serotonergic).
  • Validating dose-response curves with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Methodological Guidance

Q. What techniques are recommended for analyzing enantiomeric purity if the compound has a chiral center?

  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and hexane/isopropanol mobile phase. Compare retention times with racemic standards. Alternatively, use 1H^1 \text{H} NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to split proton signals .

Q. How can researchers optimize reaction yields in multi-step syntheses involving this amine?

  • Key factors:

  • Use DIBAL-H for selective imine reductions to avoid over-reduction (yields improved from 24% to 39% in similar chromene derivatives) .
  • Employ microwave-assisted synthesis to accelerate steps like sulfonamide coupling (20 minutes vs. 12 hours conventional) .

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